Imidazo[1,5-c]pyrimidine
CAS No.: 274-48-6
Cat. No.: VC17401339
Molecular Formula: C6H5N3
Molecular Weight: 119.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 274-48-6 |
|---|---|
| Molecular Formula | C6H5N3 |
| Molecular Weight | 119.12 g/mol |
| IUPAC Name | imidazo[1,5-c]pyrimidine |
| Standard InChI | InChI=1S/C6H5N3/c1-2-7-4-9-5-8-3-6(1)9/h1-5H |
| Standard InChI Key | AGYYYBIAZFILKT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=CN2C1=CN=C2 |
Introduction
Synthetic Strategies for Imidazo[1,5-c]Pyrimidine Derivatives
Ritter-Type Reactions Catalyzed by Bismuth(III) Triflate
A seminal approach for synthesizing imidazo[1,5-a]pyridine analogs—structurally related to imidazo[1,5-c]pyrimidines—involves a Ritter-type reaction using benzylic alcohols and nitriles. Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equiv) catalyze the formation of benzylic cations, which undergo nucleophilic attack by nitriles to form nitrilium intermediates. Subsequent intramolecular cyclization and rearomatization yield the fused heterocycle . For instance, reaction of phenyl(pyridin-2-yl)methanol (1a) with acetonitrile (2a) at 150°C produces imidazo[1,5-a]pyridine (3a) in 92% yield .
Table 1: Substrate Scope for Ritter-Type Synthesis of Imidazo[1,5-a]Pyridines
| Substrate | Nitrile | Product | Yield (%) |
|---|---|---|---|
| 1a | CH₃CN (2a) | 3a | 92 |
| 1b | C₆H₅CN (2b) | 3t | 75 |
| 1c | BrC₆H₄CN (2c) | 3u | 86 |
This method tolerates electron-withdrawing (e.g., bromine) and electron-donating (e.g., methoxy) groups, though sterically hindered substrates like para-iodobenzonitrile (2d) yield only 33% of 3v .
Cyclocondensation of 2-Aminoimidazoles with Maleimides
Imidazo[1,2-a]pyrimidines—a regioisomeric variant—are synthesized via Michael addition of 2-aminoimidazole (1) to N-substituted maleimides (2) or itaconimides (3). In acetic acid under reflux, this reaction proceeds through a tandem cyclization mechanism, forming intermediates 6a and 7a, which recyclize to yield the final product . For example, N-phenylmaleimide (2a) reacts with 1 to give imidazo[1,2-a]pyrimidine 4a in 89% yield .
Table 2: Yields of Imidazo[1,2-a]Pyrimidines from Maleimides
| Entry | Maleimide | R Group | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2a | Ph | 4a | 89 |
| 2 | 2b | 4-iPrC₆H₄ | 4b | 84 |
| 3 | 2c | 2-Me,3-ClC₆H₃ | 4c | 86 |
DFT calculations confirm that pathway A1 (via intermediate 6a) is thermodynamically favored (ΔG = −3.02 kcal/mol), while pathway A2 (via 7a) is disfavored due to positive ΔG values .
Pharmacological Applications and Kinase Inhibition
Antifungal Activity Against Candida albicans
Imidazo[1,2-a]pyrimidines derived from N-arylitaconimides show promising antimycotic activity. Molecular docking studies reveal that compound 4a binds to lanosterol 14α-demethylase (CYP51) with a binding energy of −9.2 kcal/mol, comparable to voriconazole (−9.5 kcal/mol) . This interaction disrupts ergosterol biosynthesis, a key pathway in fungal cell membrane integrity .
Mechanistic Insights and Reaction Optimization
Role of Bi(OTf)₃ in Cation Stabilization
Bi(OTf)₃ catalyzes the generation of benzylic cations from alcohols via a two-step process: (1) coordination of the hydroxyl oxygen to Bi³⁺, weakening the C–O bond, and (2) heterolytic cleavage to form a stabilized carbocation . The triflate counterion further stabilizes the intermediate through non-covalent interactions, enabling efficient nucleophilic attack by nitriles .
Solvent and Temperature Effects
In maleimide-based syntheses, acetic acid enhances reaction rates by protonating the maleimide carbonyl, increasing electrophilicity. Reactions conducted in methanol or ethanol at reflux yield ≤50% product due to competing alcoholysis side reactions . Elevated temperatures (150°C) in sealed tubes improve yields for sterically hindered nitriles by overcoming activation barriers .
Recent Advances in Fused Imidazo-Pyrimidine Systems
Palladium-catalyzed annulation strategies enable the synthesis of benzo-fused imidazo[1,2-a]pyrimidines. For example, 1H-benzo[d]imidazol-2-amine (1) reacts with 2-phenylacetaldehyde (2) in the presence of PdCl₂ (5 mol%) and K₂CO₃ to yield phenyl(3-phenylbenzo[4, imidazo[1,2-a]pyrimidin-2-yl)methanone (3a) in 85% yield . This method expands access to polycyclic derivatives with enhanced luminescent properties .
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